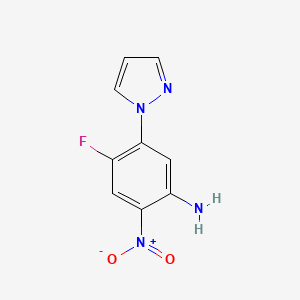

4-fluoro-2-nitro-5-(1H-pyrazol-1-yl)aniline

Description

Properties

IUPAC Name |

4-fluoro-2-nitro-5-pyrazol-1-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN4O2/c10-6-4-9(14(15)16)7(11)5-8(6)13-3-1-2-12-13/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRMJVAQREPBDOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=C(C(=C2)N)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-fluoro-2-nitro-5-(1H-pyrazol-1-yl)aniline typically involves multi-step organic reactions. One common synthetic route includes the nitration of 4-fluoroaniline to introduce the nitro group, followed by the formation of the pyrazole ring through cyclization reactions . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

4-fluoro-2-nitro-5-(1H-pyrazol-1-yl)aniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Scientific Research Applications

Medicinal Chemistry Applications

4-Fluoro-2-nitro-5-(1H-pyrazol-1-yl)aniline has shown promise in various medicinal chemistry applications:

Anticancer Activity

Research indicates that compounds with pyrazole moieties often exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of pyrazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies suggest that 4-fluoro-2-nitro-5-(1H-pyrazol-1-yl)aniline could serve as a lead compound for developing new anticancer agents .

Anti-inflammatory Properties

Pyrazole derivatives are known for their anti-inflammatory effects. The presence of the nitro group may enhance this activity by modulating inflammatory pathways. Compounds similar to 4-fluoro-2-nitro-5-(1H-pyrazol-1-yl)aniline have been evaluated for their ability to reduce inflammation in various animal models .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes involved in disease processes, such as kinases and proteases. The fluorine atom enhances binding affinity to these targets, making it a candidate for drug development aimed at diseases where enzyme dysregulation is a factor .

Agrochemical Applications

The unique properties of 4-fluoro-2-nitro-5-(1H-pyrazol-1-yl)aniline also make it suitable for agrochemical applications:

Herbicides

The compound's biological activity suggests potential use as an herbicide. Studies indicate that pyrazole derivatives can disrupt metabolic pathways in plants, leading to effective weed control . The synthesis of novel herbicides based on this compound could provide environmentally friendly alternatives to existing chemicals.

Pesticides

Similar to its herbicidal properties, 4-fluoro-2-nitro-5-(1H-pyrazol-1-yl)aniline may also serve as a pesticide due to its ability to interact with pest-specific biological targets .

Several case studies highlight the potential of 4-fluoro-2-nitro-5-(1H-pyrazol-1-yl)aniline in practical applications:

Case Study 1: Anticancer Screening

A study conducted by the National Cancer Institute evaluated the anticancer activity of various pyrazole derivatives, including those structurally related to 4-fluoro-2-nitro-5-(1H-pyrazol-1-yl)aniline. Results indicated significant growth inhibition across multiple cancer cell lines, suggesting robust therapeutic potential .

Case Study 2: Herbicide Development

Research focused on developing new herbicides using pyrazole derivatives showed that compounds similar to 4-fluoro-2-nitro-5-(1H-pyrazol-1-yl)aniline effectively inhibited weed growth in controlled experiments, demonstrating its potential as an environmentally friendly herbicide .

Mechanism of Action

The mechanism of action of 4-fluoro-2-nitro-5-(1H-pyrazol-1-yl)aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring and aniline moiety may also contribute to its activity by binding to specific enzymes or receptors, modulating their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Table 1: Key Structural Analogues

Reactivity and Functional Group Analysis

- Nitro Group: The nitro group in the target compound enhances electrophilic substitution reactivity compared to analogues lacking this group (e.g., 4-[3-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]aniline) .

- Pyrazole vs. Oxadiazole/Thiazole : Replacement of the pyrazole with oxadiazole (as in C₁₃H₁₁F₃N₄O) introduces metabolic stability, a critical factor in drug design . Thiazole-containing analogues (e.g., C₁₃H₉F₃N₄S) exhibit distinct electronic properties due to sulfur's polarizability, influencing binding affinity in biological systems .

Biological Activity

4-Fluoro-2-nitro-5-(1H-pyrazol-1-yl)aniline is a pyrazole derivative with a molecular formula of and a molecular weight of approximately 222.18 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. The presence of both fluorine and nitro groups, along with the pyrazole moiety, suggests a diverse range of interactions with biological targets.

The structural characteristics of 4-fluoro-2-nitro-5-(1H-pyrazol-1-yl)aniline include:

- Fluorine Substitution: Enhances lipophilicity and potentially increases binding affinity to biological targets.

- Nitro Group: Often associated with biological activity, particularly in the modulation of enzyme functions.

- Pyrazole Ring: Known for its role in various pharmacological activities, including anticancer and anti-inflammatory effects.

Anticancer Properties

Research indicates that pyrazole derivatives, including 4-fluoro-2-nitro-5-(1H-pyrazol-1-yl)aniline, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines, with IC50 values indicating effective doses for cytotoxicity.

Antimicrobial Activity

Preliminary studies suggest that 4-fluoro-2-nitro-5-(1H-pyrazol-1-yl)aniline may also possess antimicrobial properties. Compounds with similar structural motifs have been evaluated for their ability to inhibit bacterial growth, indicating potential applications in treating infections.

The proposed mechanisms for the biological activity of this compound include:

- Enzyme Inhibition: The nitro group may participate in redox reactions, leading to the inhibition of enzymes critical for cancer cell survival.

- Receptor Modulation: The pyrazole ring can interact with various receptors involved in cell signaling pathways, potentially altering cellular responses to growth factors.

Case Studies

Several studies have explored the pharmacological potential of pyrazole derivatives:

- Selective Androgen Receptor Degraders (SARDs): A study reported novel aryl pyrazol-1-yl-propanamides exhibiting selective androgen receptor degradation, showcasing the relevance of pyrazole in targeting hormonal pathways related to cancer .

- Antiparasitic Activity: Research on related compounds indicated that modifications to the pyrazole structure could enhance activity against malaria parasites, suggesting that similar approaches could be applied to optimize 4-fluoro-2-nitro-5-(1H-pyrazol-1-yl)aniline for antiparasitic efficacy .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-fluoro-2-nitro-5-(1H-pyrazol-1-yl)aniline?

- Methodology :

- Step 1 : Start with 5-fluoro-2-nitroaniline. Introduce the pyrazole ring via nucleophilic aromatic substitution (NAS) using 1H-pyrazole under basic conditions (e.g., KOH/EtOH, 80°C).

- Step 2 : Optimize regioselectivity by controlling reaction temperature and solvent polarity. For example, dimethylformamide (DMF) may enhance NAS efficiency due to its high polarity .

- Alternative Route : Use Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to attach pre-synthesized pyrazole derivatives to the aniline core. This method requires careful selection of ligands (e.g., XPhos) to avoid nitro-group reduction .

Q. How can the purity and structural integrity of the compound be validated?

- Analytical Techniques :

- HPLC-MS : Quantify purity (>95%) and detect impurities (e.g., unreacted pyrazole or nitro-group byproducts).

- NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR for pyrazole protons at δ 7.5–8.5 ppm; ¹⁹F NMR for fluorine at δ -110 to -120 ppm).

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., pyrazole orientation) using SHELXL for refinement .

Q. What are the primary reactivity trends of the nitro and fluorine substituents?

- Nitro Group :

- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine, forming 4-fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine. Monitor reaction progress via TLC to prevent over-reduction .

- Fluorine :

- Substitution : React with nucleophiles (e.g., amines) under SNAr conditions (e.g., K₂CO₃/DMSO, 100°C). Steric hindrance from the pyrazole may slow substitution at the 4-position .

Q. What are the stability considerations for long-term storage?

- Storage Conditions : Store in amber vials at -20°C under inert gas (Ar/N₂) to prevent nitro-group degradation. Avoid prolonged exposure to light or moisture, which can hydrolyze the pyrazole ring .

Advanced Research Questions

Q. How can computational methods predict the compound’s electronic properties and reactivity?

- DFT Studies :

- Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The nitro group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity at the 2-position.

- Simulate reaction pathways (e.g., pyrazole attachment) using Gaussian 09 with B3LYP/6-311+G(d,p) basis sets. Compare activation energies for different regiochemical outcomes .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Case Example : Discrepancies in ¹H NMR signals may arise from dynamic pyrazole ring puckering.

- Solution : Conduct variable-temperature NMR (VT-NMR) to slow conformational changes. At -40°C, splitting of pyrazole protons confirms restricted rotation .

- Cross-Validation : Use NOESY to detect spatial proximity between fluorine and pyrazole protons, confirming substitution patterns .

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

- Methodology :

- Modifications : Synthesize derivatives with varying pyrazole substituents (e.g., methyl, trifluoromethyl) and assess activity against target enzymes (e.g., kinases).

- Assays : Use fluorescence polarization to measure binding affinity. Correlate nitro-group electron-withdrawing effects with inhibitory potency .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

- Challenges : Poor crystal growth due to nitro-group polarity and pyrazole flexibility.

- Crystallization Tricks : Use mixed solvents (e.g., CHCl₃/hexane) for slow vapor diffusion. Add seeding crystals from analogous compounds (e.g., 2-nitroaniline derivatives).

- Refinement : Apply SHELXL’s TWIN/BASF commands to model twinning in low-symmetry space groups .

Q. How do competing reaction pathways affect synthetic yields?

- Case Study : During pyrazole coupling, competing C- vs. N-attachment can reduce yields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.